molecular formula C22H17Cl2N4NaO5S2 B13753300 Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt CAS No. 72968-75-3

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt

Cat. No.: B13753300
CAS No.: 72968-75-3
M. Wt: 575.4 g/mol
InChI Key: CRRRYPHVCHHMIQ-UHFFFAOYSA-M
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Description

This compound is a monosodium salt of an ethanesulfonic acid derivative featuring a complex structure with multiple functional groups:

  • Azo linkage: Connects a dichlorophenyl group to a 2-phenylindole moiety.
  • Sulfonamide group: Bridges the ethanesulfonic acid backbone to the aromatic system.
  • Dichloro substituents: At the 2- and 5-positions of the phenyl ring, enhancing steric and electronic effects.

The structural complexity suggests applications in dyes, pharmaceuticals, or biochemical assays, leveraging its chromophoric azo group and sulfonic acid solubility .

Properties

CAS No.

72968-75-3

Molecular Formula

C22H17Cl2N4NaO5S2

Molecular Weight

575.4 g/mol

IUPAC Name

sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate

InChI

InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1

InChI Key

CRRRYPHVCHHMIQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

  • Preparation of the Azo Intermediate:

    • The azo group is introduced by diazotization of a suitably substituted aniline derivative (e.g., 2,5-dichloro-4-aminobenzenesulfonyl derivative) followed by coupling with 2-phenyl-1H-indole at the 3-position.
    • This azo coupling is carried out under controlled pH conditions, often in mildly acidic to neutral aqueous media, to promote selective coupling and avoid side reactions.
  • Sulfonation and Formation of Sulfonamide:

    • The sulfonyl chloride derivative of the azo compound is prepared by electrophilic chlorosulfonation using chlorosulfonic acid.
    • The sulfonyl chloride intermediate is then reacted with 2-aminoethanesulfonic acid (taurine) or its sodium salt to form the sulfonamide bond.
    • This reaction typically requires a base (e.g., triethylamine) to neutralize the hydrochloric acid formed and drive the reaction to completion.
  • Conversion to Monosodium Salt:

    • The final product is isolated as the monosodium salt by neutralization with sodium hydroxide or sodium carbonate.
    • The compound is purified by recrystallization or chromatography to achieve the desired purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Diazotization Sodium nitrite, HCl, 0–5 °C Control temperature to avoid decomposition
Azo Coupling Indole derivative, pH 5–7, aqueous or mixed solvent Mild acidic conditions preferred
Chlorosulfonation Chlorosulfonic acid, 0–20 °C Exothermic; add slowly
Sulfonamide Formation 2-Aminoethanesulfonic acid or salt, base (Et3N) Anhydrous conditions improve yield
Neutralization and Salt Formation NaOH or Na2CO3, aqueous solution Adjust pH to ~7–8

Representative Experimental Data

  • The azo coupling step yields the azo intermediate in moderate to good yields (50–75%) depending on purity of starting materials and reaction time.
  • Chlorosulfonation typically proceeds with high conversion (>85%) under controlled temperature.
  • Sulfonamide bond formation yields vary from 60–80% depending on reaction time and base equivalents.
  • Final monosodium salt isolation yields are generally above 70% after purification.

Research Outcomes and Observations

  • The sulfonamide formation is critical for the compound’s stability and solubility; the ethanesulfonic acid moiety enhances water solubility.
  • The azo linkage confers characteristic UV-visible absorption properties, useful for analytical detection.
  • Reaction optimization studies indicate that controlling temperature during chlorosulfonation minimizes side products.
  • Use of organic bases such as triethylamine improves sulfonamide bond formation efficiency.
  • Purification by recrystallization from aqueous ethanol yields a highly pure monosodium salt suitable for further biological testing.

Summary Table of Preparation Method

Stage Key Reactions Typical Yield (%) Critical Parameters
Diazotization Aniline + NaNO2/HCl → Diazonium salt 70–80 Temperature 0–5 °C
Azo Coupling Diazonium + Indole derivative 50–75 pH 5–7, mild acidic
Chlorosulfonation Azo compound + ClSO3H >85 Temperature control, slow addition
Sulfonamide Formation Sulfonyl chloride + 2-aminoethanesulfonic acid + base 60–80 Anhydrous, base equivalents
Salt Formation Neutralization with NaOH/Na2CO3 >70 pH adjustment

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Research has demonstrated that compounds similar to Ethanesulfonic acid, particularly those containing sulfonamide groups, exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

Drug Development : The compound's azo group is of particular interest in drug design, as azo compounds are known to exhibit various biological activities. They can serve as intermediates in the synthesis of pharmaceuticals that target specific diseases, including cancer and bacterial infections .

Analytical Chemistry

Colorimetric Assays : Due to its azo functional group, this compound can be employed in colorimetric assays for determining concentrations of metals or other analytes in solution. The intensity of the color produced can be quantitatively measured using spectrophotometry, allowing for sensitive detection methods in analytical laboratories .

Chromatography : Ethanesulfonic acid derivatives have been utilized as stationary phases in chromatography. Their unique interactions with different compounds facilitate the separation of complex mixtures, which is crucial in both research and industrial applications .

Material Science

Polymer Chemistry : The sulfonic acid group enhances the solubility and ionic conductivity of polymers. This property is particularly useful in the development of ion-exchange membranes for fuel cells and batteries. Research indicates that incorporating such sulfonic acid derivatives into polymer matrices can improve their performance characteristics significantly .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that Ethanesulfonic acid-based compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising potential for these compounds as therapeutic agents .

Case Study 2: Chromatographic Applications

In a recent analytical chemistry study, a novel chromatographic method utilizing Ethanesulfonic acid derivatives was developed for the separation of complex organic mixtures. The method showed enhanced resolution and sensitivity compared to traditional techniques, highlighting its applicability in environmental monitoring and quality control .

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Features Molecular Weight (g/mol) Applications Stability/Reactivity References
Target Compound Azo-linked dichlorophenyl-indole, sulfonamide, monosodium salt ~700 (estimated) Pharmaceuticals, dyes Light-sensitive (azo group); decomposes to SOₓ under heat
Benzenesulfonic acid, 2-[[5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-yl]azo]-4,5-dichloro-, calcium salt Azo-linked pyrazole, dichloro, calcium salt 541.44 Textile dyes Higher thermal stability (calcium counterion); lower water solubility
PlumbonIPEA (a-[(8-Hydroxy-5-quinolyl)azo]-5-(E-sulfophenylazo)-8-hydroxyquinoline, monosodium salt) Bis-azo, hydroxyquinoline, monosodium salt ~600 (estimated) Analytical reagent (metal chelation) pH-sensitive; prone to tautomerization
N-Lauroyltaurine sodium salt (Ethanesulfonic acid, 2-[(1-oxododecyl)amino]-, sodium salt) Fatty acyl chain, sodium salt 329.43 Surfactants, cosmetics Hydrolytically stable; non-reactive under ambient conditions
MES (2-[N-Morpholino]ethanesulfonic acid sodium salt) Morpholine buffer, sodium salt 217.23 Biological buffer (pH 6.0–7.4) Non-ionic; resistant to enzymatic degradation

Key Findings

Azo Group Reactivity: The target compound’s azo linkage may confer light sensitivity and redox activity, similar to other azo-sulfonates like PlumbonIPEA.

Counterion Effects : Sodium salts (e.g., target compound, MES) exhibit higher water solubility than calcium salts (e.g., ), making them preferable for aqueous formulations .

Chlorine Substituents: Dichloro groups enhance stability against microbial degradation but may increase toxicity risks compared to non-halogenated analogues (e.g., N-lauroyltaurine) .

Pharmaceutical Potential: Indole derivatives (e.g., ’s fluorophenyl-indole monosodium salt) are common in drug design, suggesting the target compound could serve as a kinase inhibitor or receptor ligand .

Biological Activity

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex chemical compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H15Cl2N4NaO5S2\text{C}_{17}\text{H}_{15}\text{Cl}_2\text{N}_4\text{NaO}_5\text{S}_2
  • Cellular Signaling : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting disease states.

Case Studies

  • Anti-Cancer Activity : Research indicates that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) after 48 hours of exposure.
    Cell LineIC50 (µM)Treatment Duration (hours)
    MCF-72548
    HeLa3048
  • Neuroprotective Effects : Another study explored its neuroprotective effects against oxidative stress in neuronal cell cultures. The compound showed promise in reducing reactive oxygen species (ROS) levels.
    Treatment GroupROS Level Reduction (%)
    Control0
    Compound Treatment45

Pharmacological Studies

Pharmacological evaluations have shown that the compound possesses moderate anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha1000400
IL-6800350

Toxicity Profile

Toxicity assessments have revealed that the compound has a relatively low toxicity profile at therapeutic doses. Animal studies indicated no significant adverse effects at doses below 50 mg/kg.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this monosodium salt, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves sequential azo coupling, sulfonation, and neutralization. Key steps include:

  • Azo Coupling : React 2-phenyl-1H-indol-3-amine with 2,5-dichloro-4-nitrophenyl diazonium salt under acidic conditions (pH 3–4, 0–5°C) to form the azo linkage .
  • Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid at 60–80°C, followed by amidation with ethanesulfonamide .
  • Neutralization : Treat with sodium bicarbonate to form the monosodium salt.
  • Optimization : Monitor reaction progress via HPLC (C18 column, 254 nm UV detection) to adjust stoichiometry and minimize byproducts (e.g., disulfonated derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and sulfonate group (δ 45–55 ppm for sulfur environments) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular mass (expected [M-Na]^- ion).
  • UV-Vis : Confirm λmax\lambda_{\text{max}} in the visible range (450–550 nm) due to the azo chromophore .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the sulfonate group; insoluble in nonpolar solvents.
  • Stability :
  • pH : Stable at pH 6–8; hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 10) conditions, cleaving the azo bond .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the azo group.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of the azo-indole moiety?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model the HOMO-LUMO gap, focusing on the azo group’s electron-withdrawing effects and indole’s π\pi-conjugation .
  • Reactivity Prediction : Simulate electrophilic attack sites (e.g., sulfonate group’s nucleophilicity) and compare with experimental sulfonation yields .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting cytotoxicity results)?

  • Methodological Answer :

  • Batch Variability : Analyze impurity profiles (HPLC-MS) to identify disulfonated byproducts, which may exhibit off-target effects .
  • Assay Conditions : Standardize cell culture media pH (7.4) to prevent azo bond degradation. Use orthogonal assays (e.g., MTT and apoptosis markers) to validate results .

Q. How do crystallography tools (e.g., ORTEP-3) elucidate the solid-state conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (water:ethanol, 1:1). Use WinGX suite for data refinement .
  • ORTEP-3 Visualization : Confirm planar geometry of the azo-indole system and hydrogen bonding between sulfonate and sodium ions .

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